molecular formula C21H23F3N4O2 B2620664 N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898432-22-9

N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2620664
CAS No.: 898432-22-9
M. Wt: 420.436
InChI Key: QQQUIXOGRDWSLN-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a high-purity synthetic oxalamide derivative intended for research and development applications. This compound features a distinct molecular architecture, incorporating both 2,5-difluorophenyl and 4-fluorophenyl rings, linked through an oxalamide core to a 4-methylpiperazine group. The strategic inclusion of fluorine atoms and the methylpiperazine moiety is often explored in medicinal chemistry for its potential to influence the molecule's electronic properties, lipophilicity, and bioactivity profile. Oxalamide derivatives are a significant class of compounds in pharmaceutical research, frequently investigated for their potential as key intermediates or as bioactive agents in various biochemical pathways. Researchers utilize such specialized compounds in areas including but not limited to, the synthesis of more complex molecules, screening for biological activity, and structure-activity relationship (SAR) studies. The product is subject to cold-chain transportation to ensure stability. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c1-27-8-10-28(11-9-27)19(14-2-4-15(22)5-3-14)13-25-20(29)21(30)26-18-12-16(23)6-7-17(18)24/h2-7,12,19H,8-11,13H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQUIXOGRDWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzene derivatives, which can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the piperazine ring: The piperazine moiety can be incorporated through a nucleophilic substitution reaction, often using a piperazine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice would be carefully controlled.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or sulfonates for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound could be used to study receptor binding and signal transduction pathways.

    Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : S336’s pyridine moiety is critical for binding to the umami taste receptor (hTAS1R1/hTAS1R3), while the target compound’s 4-methylpiperazine may favor interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Role of Fluorine Substituents in Comparison to Other Compounds

Fluorination is a common strategy in both pharmaceuticals and agrochemicals to enhance stability and bioactivity. Comparisons with other fluorinated compounds in the evidence include:

  • 5-Fluorouracil (5-FU) : An antimetabolite anticancer drug (). While structurally distinct, both 5-FU and the target compound leverage fluorine to resist enzymatic degradation. However, 5-FU’s mechanism (thymidylate synthase inhibition) differs from the oxalamide’s hypothetical receptor-based activity.
  • Pesticides () : Fluorinated sulfonamides like tolylfluanid exhibit antifungal properties. The target compound’s fluorophenyl groups may similarly enhance environmental or metabolic stability, though its application diverges entirely from pesticides.

Pharmacokinetic and Toxicological Considerations

  • S336 : Demonstrates low toxicity in rodents and has undergone rigorous safety evaluations for food use . Its clearance mechanisms likely involve hepatic metabolism of methoxy and pyridine groups.
  • However, without direct data, toxicity remains speculative.

Regulatory and Commercial Status

  • S336 : Commercially available as Savorymyx® UM33, with applications in food manufacturing .
  • Target Compound: No commercial or regulatory mentions in the evidence. Its development would require extensive safety profiling, particularly given the piperazine component’s association with neurotoxicity in some derivatives.

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and implications for pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H27F2N4O2, with a molecular weight of approximately 398.5 g/mol. The presence of fluorine substituents enhances its lipophilicity, which is critical for receptor binding and biological activity. The compound features an oxalamide functional group that can facilitate interactions with biological targets.

Property Value
Molecular FormulaC22H27F2N4O2
Molecular Weight398.5 g/mol
Functional GroupsOxalamide
Key SubstituentsDifluorophenyl, 4-Fluorophenyl, 4-Methylpiperazine

Preliminary studies indicate that this compound may interact with various biological targets, influencing enzyme activity and receptor interactions. The unique combination of substituents contributes to its stability against metabolic degradation and enhances its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Key findings include:

  • Antiproliferative Effects : The compound has shown promise in inhibiting the growth of certain cancer cell lines. Its mechanism may involve disruption of cellular signaling pathways that regulate proliferation.
  • Enzyme Interaction : Studies suggest that the compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines with IC50 values indicating effective dose-response relationships.
  • Mechanistic Studies : Research has focused on elucidating the mechanisms by which the compound affects cellular signaling pathways. For instance, it may inhibit key kinases involved in cancer progression.
  • Comparative Analysis : Comparative studies with similar compounds highlight the unique efficacy of this compound in terms of receptor binding and biological response.

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